Ceruletide Diethylamine is a synthetic peptide, primarily recognized for its structural similarity to the natural gastrointestinal hormone cholecystokinin. It is also known by its synonyms, including caerulein and cerulein. This compound has been classified as a cholecystokinin A receptor agonist, which plays a significant role in stimulating gastric, biliary, and pancreatic secretions. The molecular formula for Ceruletide Diethylamine is with a molecular weight of approximately 1352.4 g/mol .
The synthesis of Ceruletide Diethylamine involves several sophisticated methods typical for peptide synthesis, including solid-phase peptide synthesis and solution-phase techniques. These methods rely on the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection steps to yield the final product.
Technical Details:
Ceruletide Diethylamine's structure features a complex arrangement of amino acids that contribute to its biological activity. The compound consists of a decapeptide backbone with specific modifications that enhance its stability and receptor affinity.
Ceruletide Diethylamine participates in various chemical reactions typical for peptides, including hydrolysis and receptor binding interactions. Its primary reactions involve binding to cholecystokinin receptors, which trigger downstream signaling pathways affecting digestive processes.
Technical Details:
Ceruletide Diethylamine acts primarily through its agonistic effects on the cholecystokinin A receptor. Upon binding, it mimics the action of natural cholecystokinin, facilitating various physiological responses.
Ceruletide Diethylamine is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under controlled conditions.
These properties are crucial for its application in clinical settings, particularly when considering formulations for intravenous administration .
Ceruletide Diethylamine has several scientific applications:
Ceruletide diethylamine traces its discovery to groundbreaking bioprospecting efforts in the mid-20th century. In 1967, researchers Vittorio Erspamer, Anastasi, and Endean isolated the parent peptide caerulein from the skin secretions of the Australian green tree frog (Litoria caerulea, then classified as Hyla caerulea). This decapeptide represented a paradigm shift in neuropeptide research, as it marked one of the first bioactive compounds of amphibian origin with significant homology to human gastrointestinal hormones [1] [2]. The discovery emerged from systematic screening of amphibian skin secretions, which were recognized as rich reservoirs of pharmacologically active peptides. Erspamer’s team employed solvent extraction and bioassay-guided fractionation, using smooth muscle contraction and blood pressure modulation as key activity indicators [1] [4].
The ecological significance of ceruletide in frogs relates to predator defense mechanisms, where rapid induction of gastrointestinal distress in predators enhances survival likelihood. This evolutionary adaptation provided an unexpected boon to biomedical science, revealing peptides with unprecedented structural and functional properties [2] [4]. The discovery catalyzed global interest in amphibian-derived biomolecules, positioning bioprospecting as a validated strategy for identifying therapeutic leads.
Table 1: Key Amphibian-Derived Bioactive Peptides Contemporary with Ceruletide
Peptide Name | Source Species | Biological Activity | Year Identified |
---|---|---|---|
Ceruletide | Litoria caerulea | CCK/gastrin-like activity | 1967 |
Dermorphin | Phyllomedusa bicolor | Opioid receptor agonism | 1980s |
Bombesin | Bombina bombina | Gastrin-releasing activity | 1970 |
The structural elucidation of ceruletide progressed rapidly post-discovery:
Table 2: Structural Characteristics of Natural vs. Synthetic Ceruletide Forms
Characteristic | Native Ceruletide | Ceruletide Diethylamine |
---|---|---|
Molecular Formula | C₅₈H₇₃N₁₃O₂₁S₂ | C₅₈H₇₃N₁₃O₂₁S₂ · C₄H₁₁N |
CAS Registry | 17650-98-5 | 71247-25-1 |
Key Modifications | None | Diethylamine counterion enhances aqueous solubility |
Crystallography | Amorphous | Defined melting point: 224–226°C (dec.) |
Initial pharmacological investigations revealed ceruletide’s multifunctional activity:
Table 3: Early Comparative Pharmacodynamics of Ceruletide and Analogues
Parameter | Ceruletide Diethylamine | Desulfated Ceruletide | CCK-8 |
---|---|---|---|
Gallbladder EC₅₀ | 0.3 nM | >100 nM | 3.0 nM |
Analgesic Potency (CNS) | 15–114× morphine | Inactive | 3–10× lower than ceruletide |
Receptor Binding (CCK2) | Kᵢ = 0.12 nM | Kᵢ > 500 nM | Kᵢ = 1.4 nM |
The peptide’s transition from amphibian curiosity to clinical agent was facilitated by Farmitalia Carlo Erba, which branded synthetic ceruletide diethylamine as Takus and Ceosunin for diagnostic applications [2] [8]. Concurrently, efforts to mitigate emetic side effects (observed at >0.5 μg/kg IV) spurred analog development, though none matched the parent compound’s efficacy [4] [5]. Intriguingly, ceruletide’s rediscovery for non-opioid analgesia in cancer pain—highlighting its neuropeptide-mediated mechanisms—exemplifies the cyclical nature of pharmacological innovation [2] [5].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2